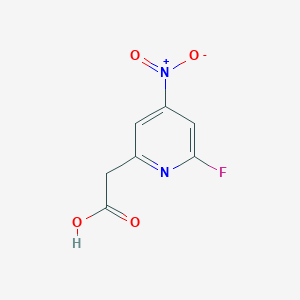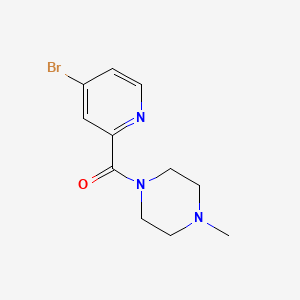
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is a chemical compound that features a bromopyridine moiety and a methylpiperazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone typically involves the reaction of 4-bromopyridine-2-carbonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate can be used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved would depend on the context of its use in medicinal chemistry or other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: This compound is structurally similar but has the bromine atom at a different position on the pyridine ring.
(6-Bromopyridin-2-YL)(1-methylpiperidin-4-YL)methanone: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14BrN3O |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
(4-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)10-8-9(12)2-3-13-10/h2-3,8H,4-7H2,1H3 |
Clé InChI |
DPVVNRAVIGKEFP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=NC=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


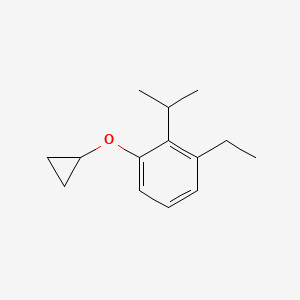
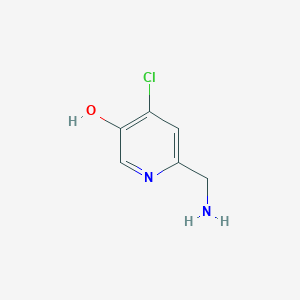

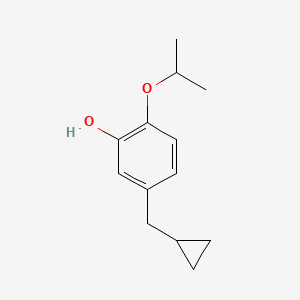

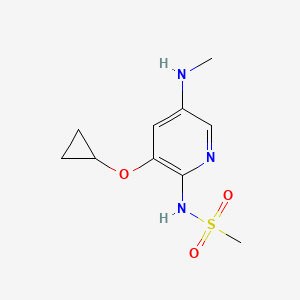
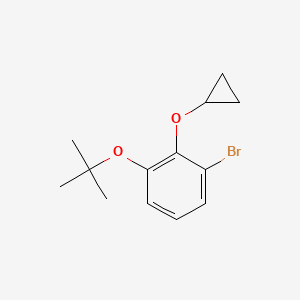
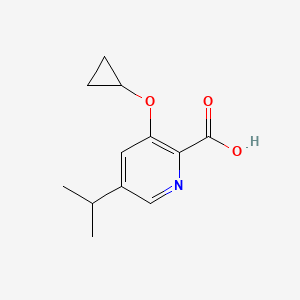

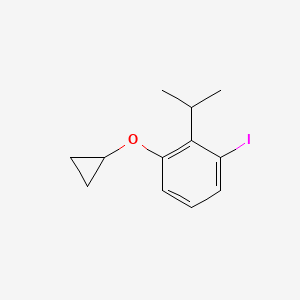
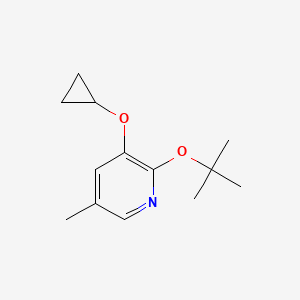
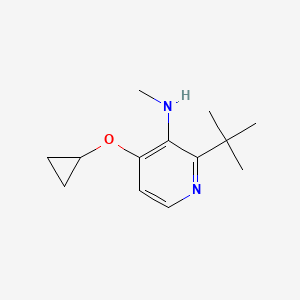
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
